An In-depth Technical Guide to 2-Bromo-4-chloro-1-isopropoxybenzene: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-Bromo-4-chloro-1-isopropoxybenzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern synthetic chemistry, the strategic design and utilization of halogenated aromatic compounds are fundamental to the advancement of pharmaceuticals, agrochemicals, and material science. Among these, 2-Bromo-4-chloro-1-isopropylbenzene, registered under CAS number 1369828-32-9, emerges as a pivotal intermediate. Its unique substitution pattern—a bromine atom amenable to cross-coupling, a stabilizing chloro group, and an isopropyl moiety influencing solubility and steric interactions—renders it a versatile building block for complex molecular architectures. This guide, intended for the discerning researcher and development scientist, provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in cutting-edge research.
Section 1: Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are the bedrock of its effective application in research and development. This section consolidates the essential data for 2-Bromo-4-chloro-1-isopropylbenzene.
Nomenclature and Identifiers
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IUPAC Name: 2-bromo-4-chloro-1-propan-2-ylbenzene[1]
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CAS Number: 1369828-32-9[1]
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Synonyms: 2-Bromo-4-chloro-1-(1-methylethyl)benzene, 2-Bromo-4-chloro-1-isopropylbenzene[2]
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Molecular Formula: C₉H₁₀BrCl[2]
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Molecular Weight: 233.53 g/mol [2]
A note on nomenclature: While the topic name refers to "isopropoxybenzene," the CAS number and predominant literature refer to an isopropylbenzene structure. This guide will focus on the latter, which is consistent with the provided CAS identifier.
Physicochemical Data
The physical and chemical properties of 2-Bromo-4-chloro-1-isopropylbenzene are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| Appearance | Light yellow oily liquid | Commercial Suppliers |
| Boiling Point | 246.2 ± 20.0 °C (Predicted) | Commercial Suppliers |
| Density | 1.393 ± 0.06 g/cm³ (Predicted) | Commercial Suppliers |
| Storage | Sealed in dry, room temperature | [3] |
Section 2: Synthesis and Purification
The synthesis of 2-Bromo-4-chloro-1-isopropylbenzene can be approached through several routes, with the most logical being the electrophilic bromination of a suitable precursor. This section details a plausible and efficient laboratory-scale synthesis.
Retrosynthetic Analysis and Strategy
The most direct synthetic route involves the bromination of 4-chloro-1-isopropylbenzene. The isopropyl group is an ortho-, para-director. Since the para position is blocked by the chloro group, the bromination is directed to one of the ortho positions.
Caption: Retrosynthetic analysis of 2-Bromo-4-chloro-1-isopropylbenzene.
Detailed Experimental Protocol: Synthesis of 2-Bromo-4-chloro-1-isopropylbenzene
This protocol is based on established methods for the bromination of activated aromatic rings.
Materials:
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4-Chloro-1-isopropylbenzene
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N-Bromosuccinimide (NBS)
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Acetic Acid (glacial)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-1-isopropylbenzene (1 equivalent) in glacial acetic acid.
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Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes.
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Reaction: Heat the mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
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Separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield 2-Bromo-4-chloro-1-isopropylbenzene as a light yellow oil.
Purification and Causality
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Washing with Sodium Bicarbonate: This step is crucial to neutralize the acetic acid solvent, preventing it from interfering with subsequent steps and ensuring the stability of the product.
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Washing with Sodium Thiosulfate: This removes any unreacted bromine, which can color the product and lead to side reactions.
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Column Chromatography: This is the definitive purification step to separate the desired product from any starting material, over-brominated byproducts, or other impurities, ensuring high purity for subsequent applications.
Section 3: Structural Characterization
Unambiguous characterization of the synthesized molecule is essential for validating its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. While experimental spectra for this specific compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropyl group.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H | 7.4 - 7.6 | Multiplet | 1H |
| Aromatic H | 7.2 - 7.4 | Multiplet | 1H |
| Aromatic H | 7.0 - 7.2 | Multiplet | 1H |
| -CH(CH₃)₂ | 3.2 - 3.5 | Heptet | 1H |
| -CH(CH₃)₂ | 1.2 - 1.4 | Doublet | 6H |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Cl | 130 - 135 |
| C-Br | 115 - 120 |
| C-isopropyl | 148 - 152 |
| Aromatic CH | 128 - 132 |
| Aromatic CH | 126 - 130 |
| Aromatic CH | 124 - 128 |
| -CH (CH₃)₂ | 33 - 37 |
| -CH(C H₃)₂ | 22 - 25 |
Section 4: Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-4-chloro-1-isopropylbenzene lies in the reactivity of its carbon-bromine bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[4][5] In this reaction, the bromine atom of 2-Bromo-4-chloro-1-isopropylbenzene can be selectively replaced by a variety of organic groups from a boronic acid or boronate ester partner. The C-Br bond is significantly more reactive than the C-Cl bond in such reactions, allowing for selective functionalization at the 2-position.
Caption: Suzuki-Miyaura coupling of 2-Bromo-4-chloro-1-isopropylbenzene.
This selective reactivity is crucial in multi-step syntheses, allowing for the sequential introduction of different functional groups.
Application as a Pharmaceutical Intermediate
Halogenated benzenes are common starting materials in the synthesis of active pharmaceutical ingredients (APIs).[6] 2-Bromo-4-chloro-1-isopropylbenzene has been identified as a key intermediate in the synthesis of agrochemical compounds. For instance, it is a precursor in a patented process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine, a component of some fungicides.[7][8][9] This underscores its value in constructing complex molecules with specific biological activities.
Section 5: Safety and Handling
As a halogenated aromatic compound, 2-Bromo-4-chloro-1-isopropylbenzene requires careful handling.
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Hazard Statements:
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Precautionary Statements:
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Google Patents. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
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Eureka | Patsnap. (n.d.). Synthesis method of 2-bromo-4'-chloro-1,1'-biphenyl. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Method of making 2-bromo-4-chloro substituted phenols.
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IP.com. (2022, November 21). A process for the preparation of (2Z,5Z)-5-[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]benzylidene]. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl)benzene. Retrieved January 24, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl)benzene. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine.
- Google Patents. (n.d.). Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine.
- Google Patents. (n.d.). Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 24, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-isopropylpyridine in Modern Pharmaceutical Intermediates. Retrieved January 24, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved January 24, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermediate. Retrieved January 24, 2026, from [Link]
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